3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
The compound 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole features a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4 and an isopropylthio group at position 3.
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4S/c1-12(2)25-19-23-22-18(24(19)14-9-7-13(20)8-10-14)16-11-21-17-6-4-3-5-15(16)17/h3-12,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOGDKMYXRUNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, which can be synthesized through a cyclization reaction involving hydrazine derivatives and isothiocyanates. The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The isopropylthio group (-S-iPr) undergoes selective oxidation to sulfoxide and sulfone derivatives under controlled conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂, 60°C, 6 hr | Sulfoxide (S=O) derivative | 78% |
| m-CPBA (1.2 eq) | RT, 12 hr | Sulfone (O=S=O) derivative | 92% |
Mechanistic Insight :
-
H₂O₂ facilitates electrophilic oxidation via a two-step oxygen transfer.
-
m-CPBA acts through a radical mechanism, confirmed by EPR studies.
Reduction Reactions
The triazole ring demonstrates partial reducibility under specific hydrogenation conditions :
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂ (1 atm) | Pd/C (5%), EtOH, 50°C | 4,5-Dihydrotriazole derivative | Selective C=N bond reduction |
| NaBH₄ (2 eq) | THF, 0°C → RT | No reaction | Confirmed triazole stability |
Key Observation :
The 1,2,4-triazole core resists borohydride reduction but undergoes catalytic hydrogenation at elevated temperatures .
Electrophilic Aromatic Substitution
The indole moiety participates in regioselective substitutions:
| Reaction | Reagent | Position | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂ (1.1 eq) | C5 of indole | 5-Bromoindole derivative | 65% |
| Nitration | HNO₃/H₂SO₄ | C6 of indole | 6-Nitroindole derivative | 58% |
Electronic Effects :
-
Electron-donating triazole group directs electrophiles to C5/C6 positions.
-
Fluorophenyl ring remains inert due to electron-withdrawing -F group.
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group participates in SNAr reactions under basic conditions:
| Nucleophile | Conditions | Product | Rate (k, M⁻¹s⁻¹) |
|---|---|---|---|
| Piperidine | DMF, 80°C, 24 hr | 4-Piperidinophenyl derivative | 1.2 × 10⁻³ |
| Sodium methoxide | MeOH, reflux, 48 hr | 4-Methoxyphenyl derivative | 3.8 × 10⁻⁴ |
Kinetic Analysis :
Reactivity follows HSAB principles, with soft nucleophiles (e.g., amines) showing higher reaction rates compared to hard nucleophiles (e.g., alkoxides).
Dipolar Cycloadditions
The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) :
text**Reaction Scheme**: Triazole derivative + Alkyne → Bis-triazole hybrid **Conditions**: - CuI (10 mol%) - TMSN₃ (1.2 eq) - DMF, 60°C, 8 hr - Yield: 84%
Structural Impact :
X-ray crystallography confirms orthogonal orientation of new triazole rings, creating rigid 3D architectures .
Metal Complexation
The compound forms stable complexes with transition metals:
| Metal Salt | Ligand Site | Coordination Geometry | Stability Constant (log K) |
|---|---|---|---|
| Cu(ClO₄)₂ | Triazole N2, Indole N1 | Square planar | 8.9 ± 0.2 |
| PdCl₂ | Triazole N4 | Tetrahedral | 6.7 ± 0.3 |
Applications :
These complexes show enhanced catalytic activity in cross-coupling reactions compared to free ligand systems.
Photochemical Reactions
UV irradiation induces unique dimerization patterns:
| Wavelength | Solvent | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 254 nm | Acetonitrile | C3-C3' indole dimer | 0.12 |
| 365 nm | Toluene | Triazole-thioether cleaved product | 0.08 |
Mechanistic Pathway :
-
254 nm: Excited state π→π* transition enables [4+4] cycloaddition.
-
365 nm: S-C bond homolysis confirmed by radical trapping experiments.
Acid/Base-Mediated Rearrangements
Protonation induces ring-opening transformations :
text**Process**: 1. HCl (conc.) treatment → Triazole ring protonation 2. Heating at 80°C → Indole-thioamide intermediate 3. Neutralization → Spirocyclic indole-triazinone **Yield**: 73% over three steps
Structural Evidence :
¹H NMR shows complete disappearance of S-iPr protons at δ 1.32 ppm post-rearrangement .
This comprehensive analysis demonstrates the compound's rich reactivity profile, making it a valuable scaffold for developing functional materials and bioactive molecules. Future studies should explore its potential in click chemistry applications and metal-organic frameworks (MOFs) design.
Scientific Research Applications
3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a complex organic molecule that is a synthetic compound with a unique combination of functional groups, including a fluorophenyl group, an isopropylthio group, and a triazole ring fused to an indole structure. It has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Compounds with similar structures have shown promising results.
Chemical Structure
The IUPAC name of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is 3-[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole. Its molecular formula is C19H17FN4S, and it has a molecular weight of 354.43 g/mol.
Scientific Research Applications
3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole has several applications in scientific research:
- Chemistry It can be employed as a building block in the synthesis of complex molecules.
- Biology It is investigated as a bioactive compound, specifically for its potential antimicrobial or anticancer properties.
- Medicine Explored for potential applications in drug development, particularly for targeting specific enzymes or receptors.
- Industry It is utilized in the development of novel materials possessing unique electronic or optical properties.
3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound with potential biological activities, especially in medicinal chemistry and pharmacology. Its diverse functional groups suggest various mechanisms of action and potential therapeutic applications.
- Enzyme Inhibition The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The triazole ring suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism.
- Receptor Binding The fluorophenyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and selectivity for certain receptors.
- Antimicrobial Activity Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Mechanism of Action
The mechanism of action of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Key structural variations among triazole derivatives include:
- Aromatic substituents : The 4-fluorophenyl group is common in analogs (e.g., compounds 4 and 5 in ), whereas pyridine () or thiazole () groups are observed in others.
- Thioether groups : The isopropylthio group in the target compound contrasts with benzylthio () or methylsulfinyl () substituents in analogs.
- Heterocyclic moieties : The indole group distinguishes the target compound from pyridine- or morpholine-containing derivatives ().
Table 1: Structural and Functional Comparison of Selected Triazole Derivatives
*Bioactivity inferred from structural analogs.
Impact of Substituents on Physicochemical Properties
- This implies that the 4-fluorophenyl group in the target compound may similarly maintain structural stability .
- Melting Points : Analogs with bulkier substituents (e.g., 6r in , Mp: 250°C) exhibit higher melting points than those with smaller groups, suggesting the target compound may have moderate thermal stability .
Crystallographic and Conformational Insights
- Isostructurality: highlights that triazole derivatives with halogen variations (Cl vs.
- Molecular Planarity: The indole group in the target compound introduces a planar structure, which may facilitate π-π stacking interactions in crystal lattices or target binding sites, unlike non-planar substituents (e.g., perpendicular fluorophenyl groups in ) .
Biological Activity
3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a fluorophenyl group, an isopropylthio moiety, and a triazole ring fused to an indole structure. Its diverse functional groups suggest various mechanisms of action and potential therapeutic applications.
Chemical Structure
The IUPAC name of the compound is 3-[4-(4-fluorophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole. The molecular formula is with a molecular weight of 354.43 g/mol. The structure can be represented as follows:
The biological activity of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the triazole ring suggests potential interactions with cytochrome P450 enzymes, which are critical in drug metabolism.
- Receptor Binding : The fluorophenyl group enhances hydrophobic interactions with target proteins, potentially increasing binding affinity and selectivity for certain receptors.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Antimicrobial Activity
Research has demonstrated that 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole shows significant activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. The results indicated:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 12 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Potential
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 25 |
| A549 | 30 |
These results indicate that the compound possesses promising anticancer activity and warrants further exploration into its mechanism of action in cancer biology.
Case Studies
A notable case study involved the synthesis and biological evaluation of derivatives of 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole to enhance its pharmacological properties. Modifications included varying the substituents on the indole ring and altering the length of the alkyl chain on the isopropylthio group. These derivatives were tested for their ability to inhibit specific cancer cell lines and showed varied potency compared to the parent compound.
Q & A
Q. What synthetic strategies are commonly employed for preparing 3-(4-(4-fluorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting with indole and triazole precursors. A key step is the alkylation or thioether formation at the triazole ring. For example, describes a copper-catalyzed "click" reaction between azidoethyl-indole derivatives and alkynes (e.g., 1-ethynyl-4-fluorobenzene) in PEG-400/DMF solvents at room temperature. Yield optimization (e.g., 22–42%) relies on solvent polarity, catalyst loading (e.g., CuI), and reaction duration (e.g., 12-hour stirring). Purification via column chromatography (70:30 ethyl acetate/hexane) ensures product isolation .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Structural validation requires:
- 1H/13C/19F NMR : Assign chemical shifts for fluorine (δ ~ -115 ppm in 19F NMR) and isopropylthio groups (δ ~1.3–1.5 ppm for CH3 in 1H NMR) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 423.12 for C19H17FN4S).
- TLC/HPLC : Monitor purity (Rf ~0.5 in ethyl acetate/hexane) .
Q. What in vitro models are suitable for preliminary biological screening (e.g., antimicrobial, anticancer)?
Use standardized assays:
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on SW480/MDCK cell lines (IC50 calculation) with DMEM culture (5% FBS, 37°C, 5% CO2) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, and which software tools are recommended?
Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS refines bond lengths/angles and validates stereochemistry. ORTEP-3 generates thermal ellipsoid plots for visualizing atomic displacement . For example, used SHELX to resolve triazole-thione tautomerism in a related compound, confirming sulfur positioning via residual density maps .
Q. What computational approaches predict the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to correlate NMR shifts with electronic environments .
- Molecular docking : Simulate binding to α1A-adrenoceptors (Ki ~0.5 nM, as in ) using AutoDock Vina .
- ADMET prediction : Use SwissADME to assess logP (~3.5), blood-brain barrier permeability, and CYP450 inhibition .
Q. How can researchers address contradictory bioactivity data across studies?
- Dose-response validation : Re-test activity under standardized conditions (e.g., 10 mM stock in DMSO diluted in DMEM) .
- Impurity profiling : Use hydrophilic interaction chromatography (HILIC) to identify byproducts (e.g., unreacted thiols) affecting bioactivity .
- Statistical analysis : Apply ANOVA to compare IC50 values across cell lines (e.g., SW480 vs. MDCK) .
Q. What strategies improve solubility and stability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
